N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid azatricyclo[6.3.1.0⁴,¹²]dodeca-triene core. This compound features a sulfonamide group at position 6, a ketone moiety at position 11, and a bulky tert-butyl substituent on the nitrogen atom. The tert-butyl group is expected to enhance lipophilicity and metabolic stability compared to aromatic or heteroaromatic substituents in related compounds .
Properties
IUPAC Name |
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)16-21(19,20)12-8-10-4-5-13(18)17-7-6-11(9-12)14(10)17/h8-9,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTAYRZCGDWTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the tricyclic core. This step typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, where a tert-butyl halide reacts with the nitrogen atom on the tricyclic core. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the nitrogen atom and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the byproducts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: New sulfonamide derivatives
Scientific Research Applications
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that it may exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications. It is being studied as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and chemicals. Its unique properties make it suitable for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors in biological systems. It may inhibit the activity of certain enzymes or modulate the function of specific receptors.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction pathways and metabolic pathways. Its effects on these pathways can lead to changes in cell behavior and function.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The tert-butyl group in the target compound replaces aromatic or heteroaromatic groups (e.g., thiophene, bromophenyl) seen in analogs. This substitution likely reduces π-π stacking interactions but increases steric shielding .
- Molecular Weight : The tert-butyl analog is expected to have a lower molecular weight (~350–380 g/mol) compared to brominated (421.3 g/mol) or dual-heteroaromatic derivatives (442.6 g/mol) .
Physicochemical Properties
Available data for related compounds highlight trends in solubility and stability:
- Thiophene-2-sulfonamide (CAS 903274-08-8) : The aromatic sulfur atom may contribute to moderate aqueous solubility, though exact data are unavailable .
- Dual heteroaromatic analog (CAS 1797620-53-1) : The furan and thiophene groups introduce polarity, but the lack of density or melting point data limits direct comparisons .
Hypothetical Pharmacological Implications :
- The tert-butyl group in the target compound may improve blood-brain barrier penetration compared to polar analogs like the thiophene-2-sulfonamide .
- Reduced molecular weight relative to brominated or dual-substituted analogs could enhance bioavailability .
Research Findings and Limitations
- Synthetic Accessibility : The tricyclic core is conserved across analogs, suggesting shared synthetic routes. Substituent variations are achieved via late-stage sulfonylation or alkylation .
- Data Gaps : Critical parameters such as melting point, solubility, and biological activity are absent in the available evidence, limiting quantitative comparisons.
Biological Activity
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered attention for its significant biological activities, particularly in the modulation of cholinergic functions through interactions with nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group that enhances its pharmacological properties and a bicyclic structure that contributes to its biological activity. The presence of nitrogen and sulfur atoms within the structure plays a crucial role in its reactivity and interaction with biological targets.
Interaction with Nicotinic Acetylcholine Receptors
This compound primarily interacts with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are essential for cholinergic neurotransmission and are implicated in various neurological functions. The compound's ability to modulate nAChR activity suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Biological Activities
The biological activities associated with this compound include:
Study on Cholinergic Modulation
A study conducted by researchers focused on the binding affinity of this compound to nAChRs using competitive binding assays with radiolabeled ligands. Results showed that the compound effectively binds to specific receptor sites, enhancing cholinergic neurotransmission and demonstrating potential as a therapeutic agent for cognitive disorders.
Comparative Analysis with Related Compounds
A comparative analysis was performed to assess the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca | Cyclohexyl group instead of tert-butyl | Similar interactions with nicotinic receptors |
| N-(3,4-dimethylphenyl)-11-oxo | Aryl substituent enhancing lipophilicity | Potentially improved bioavailability |
| N-(3,4-difluorophenyl)-11-oxo | Fluorine substituents affecting electronic properties | Altered receptor binding profiles |
This table illustrates how variations in substituents can influence the biological activity and pharmacokinetics of compounds within the same class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
